4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of ethyl, methyl, and nitrophenyl groups can influence its interactions with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C15H22N2O2/c1-4-15(3)8-10-16(11-9-15)14-12(2)6-5-7-13(14)17(18)19/h5-7H,4,8-11H2,1-3H3 |
InChI Key |
QCZVDUDDMVEXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
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